AMMONIUM, (m-HYDROXYPHENETHYL)TRIMETHYL-, PICRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate: is a chemical compound with the molecular formula C11-H17-N-O.C6-H3-N3-O7 It is known for its unique structure, which includes a quaternary ammonium group and a picrate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ammonium, (m-hydroxyphenethyl)trimethyl-, picrate typically involves the reaction of (m-hydroxyphenethyl)trimethylammonium hydroxide with picric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the slow addition of picric acid to a solution of (m-hydroxyphenethyl)trimethylammonium hydroxide, followed by stirring and heating to promote the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The quaternary ammonium group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other quaternary ammonium compounds.
Medicine: It may be explored for its antimicrobial properties and potential use in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ammonium, (m-hydroxyphenethyl)trimethyl-, picrate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound may interfere with protein function by binding to specific sites on the protein molecules . These interactions can result in antimicrobial effects and other biological activities.
Comparison with Similar Compounds
Benzalkonium chloride: A widely used quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used in various applications, including as a surfactant and antimicrobial agent.
Uniqueness: Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate is unique due to its specific structure, which includes a hydroxyl group on the phenethyl moiety and a picrate anion. This structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
66967-84-8 |
---|---|
Molecular Formula |
C17H20N4O8 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)ethyl-trimethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C11H17NO.C6H3N3O7/c1-12(2,3)8-7-10-5-4-6-11(13)9-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6,9H,7-8H2,1-3H3;1-2,10H |
InChI Key |
NNVZZYJYVSWIKO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC1=CC(=CC=C1)O.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.